molecular formula C8H7ClF3N B12107213 3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine

3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B12107213
M. Wt: 209.59 g/mol
InChI Key: MDMROWSYNSJJQJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly useful in the fields of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine typically involves the chlorination and methylation of a pyridine ring. One common method includes the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyridine ring or the substituents attached to it.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 2,5-Dichloro-3-(trifluoromethyl)pyridine
  • 3-Trifluoromethyl-5,6-dihydropyridine

Uniqueness

3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical resistance .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

3-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c1-5-2-3-6(4-9)7(13-5)8(10,11)12/h2-3H,4H2,1H3

InChI Key

MDMROWSYNSJJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CCl)C(F)(F)F

Origin of Product

United States

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